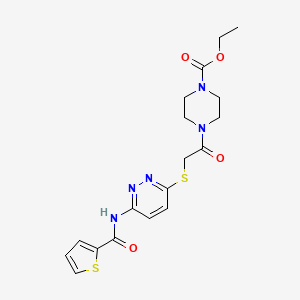
2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol” is a chemical compound. Its empirical formula is C7H8O3S and its molecular weight is 172.20 . It is also known as 2-(Methylsulfonyl)phenol .
Molecular Structure Analysis
The molecular structure of “2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol” consists of a phenol group attached to a methylsulfonyl group .Physical And Chemical Properties Analysis
“2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol” is a solid substance . It has a molecular weight of 172.20 .Applications De Recherche Scientifique
Antioxidant in Foods
Phenolic compounds, such as the ones , are known for their significant antioxidant role . They are used in dairy products and as food additives . They can act as antioxidants to prevent heart disease, reduce inflammation, lower the incidence of cancers and diabetes, as well as reduce rates of mutagenesis in human cells .
Anti-inflammatory Agents
These compounds have been synthesized and assessed for their anti-inflammatory activities . They show good anti-inflammatory activity with excessive selectivity towards COX-2 .
Antimicrobial Agents
The compounds have been found to have antimicrobial properties . They have been identified as potent antibacterial candidates against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
COX Inhibitory
These compounds have been evaluated for their COX inhibitory activities . They show good COX-2 inhibitory activity, which is beneficial in the treatment of inflammation and pain .
Material Science Applications
The combination of the phenolic hydroxyl group (OH) and the sulfonyl group in these compounds could impart interesting properties for material science applications. They might be explored in the development of new types of polymers or functional materials.
Anticancer Agents
Indole derivatives, such as the ones , have been found to possess anticancer properties . They have been synthesized and investigated for their potential in cancer treatment .
Neuroprotective Agents
Phenolic compounds have been found to possess neuroprotective properties . They can protect neurons from damage or degeneration .
Antidiabetic Agents
Indole derivatives have been found to possess antidiabetic properties . They have been synthesized and investigated for their potential in diabetes treatment .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it’s likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
It’s known that similar compounds, such as phenol derivatives, undergo extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . This suggests that the compound might have similar ADME properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that the compound might have similar effects at the molecular and cellular level.
Action Environment
It’s known that the bioavailability and pharmacodynamic action of similar compounds are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the compound .
Propriétés
IUPAC Name |
2-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-22(20,21)18-15(12-7-3-2-4-8-12)11-14(17-18)13-9-5-6-10-16(13)19/h2-10,15,19H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNLPPBGVVLRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2402628.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea](/img/structure/B2402630.png)
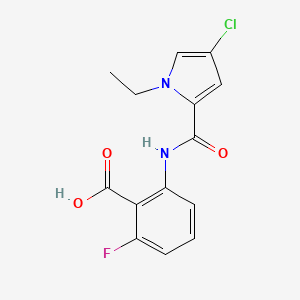
![5-Bromo-2-chloromethyl-benzo[b]thiophene](/img/structure/B2402635.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2402638.png)
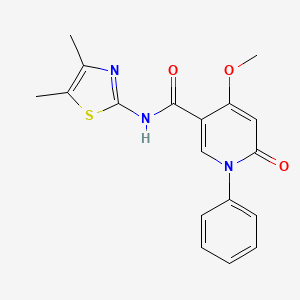
![1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2402641.png)
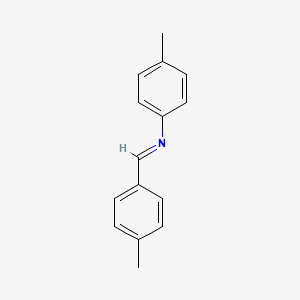

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402644.png)

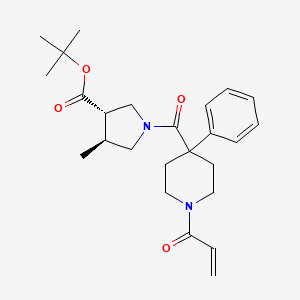
![3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402648.png)
